5-(3-羟基苯基)戊酸

描述

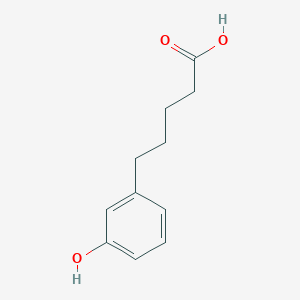

5-(3-hydroxyphenyl)pentanoic Acid, also known as 3-Hydroxyphenyl-valeric acid , is a chemical compound with the molecular formula C11H14O3 . It has a molecular weight of 194.23 .

Molecular Structure Analysis

The InChI code for 5-(3-hydroxyphenyl)pentanoic Acid is1S/C11H14O3/c12-10-6-3-5-9 (8-10)4-1-2-7-11 (13)14/h3,5-6,8,12H,1-2,4,7H2, (H,13,14) . This indicates that the molecule consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . Physical And Chemical Properties Analysis

5-(3-hydroxyphenyl)pentanoic Acid is a powder at room temperature . It has a melting point of 115-117°C . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 393.1±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .科学研究应用

Biopolymer Synthesis

5-(3-hydroxyphenyl)pentanoic Acid is a precursor in the synthesis of biopolymers . It can be used to create new classes of biopolymers, including epoxy and phenolic resins and polycarbonates . These materials are valuable for their biodegradability and potential to replace petroleum-based plastics.

Catalysis

5-(3-hydroxyphenyl)pentanoic Acid may serve as a catalyst or a component in catalytic systems due to its phenolic structure. It could be involved in reactions such as the condensation of phenol with levulinic acid , which is a key step in producing valuable bio-products .

Advanced Polymer Materials

Research into the use of 5-(3-hydroxyphenyl)pentanoic Acid in the synthesis of copoly(ether sulfone)s shows promise for developing advanced polymer materials with varied molar ratios of diphenolic acid units . These materials have potential applications in high-tech fields such as aerospace and electronics.

安全和危害

5-(3-hydroxyphenyl)pentanoic Acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include using the compound only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

属性

IUPAC Name |

5-(3-hydroxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h3,5-6,8,12H,1-2,4,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLIEOOXQFWANJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301009422 | |

| Record name | 5-(3-Hydroxyphenyl)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-hydroxyphenyl)pentanoic Acid | |

CAS RN |

31129-95-0 | |

| Record name | 3-Hydroxybenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31129-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Hydroxyphenyl)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the discovery of 5-(3-hydroxyphenyl)pentanoic acid and 5-(3-methoxyphenyl)pentanoic acid in Athyrium yokoscense?

A1: The isolation of these compounds from Athyrium yokoscense roots provides evidence for a specific biosynthetic pathway in this plant. Researchers suggest that these compounds are formed through a direct meta-hydroxylation of benzoic acid. [] This finding contributes to our understanding of plant secondary metabolism and potential pathways for producing similar compounds.

Q2: Do 5-(3-hydroxyphenyl)pentanoic acid and 5-(3-methoxyphenyl)pentanoic acid exhibit any interesting biological activities?

A2: Research indicates that both 5-(3-hydroxyphenyl)pentanoic acid and 5-(3-methoxyphenyl)pentanoic acid demonstrate ion-transport activity. Specifically, they can transport alkaline and alkaline earth metal ions, as well as heavy divalent metal ions. [] This finding suggests potential applications for these compounds in areas such as bioremediation or as tools for studying ion transport mechanisms in biological systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

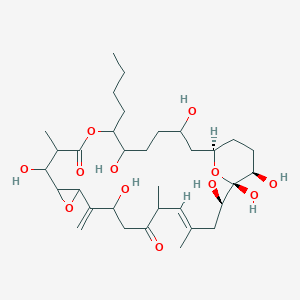

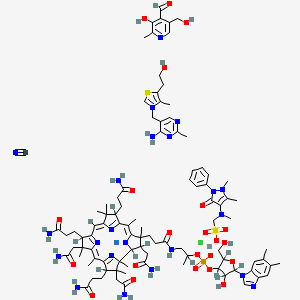

![(1S,3R,4R,6E,7R,8S,10R,11R,13Z,14R)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione](/img/structure/B1246660.png)

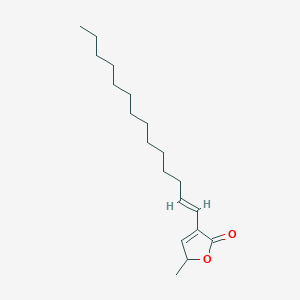

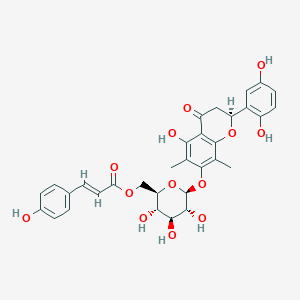

![(2S)-2-methyl-4-[12-[(2S,5R)-5-[(1R)-1,6,7-trihydroxytetradecyl]oxolan-2-yl]dodecyl]-2H-furan-5-one](/img/structure/B1246666.png)

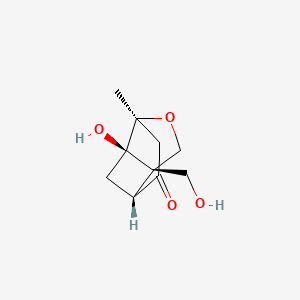

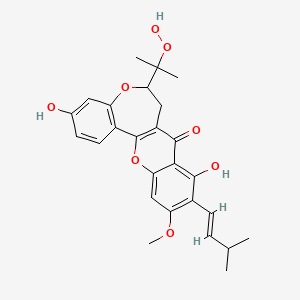

![2-[(2R,4aS,7R,8S)-7,8-dihydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid](/img/structure/B1246678.png)

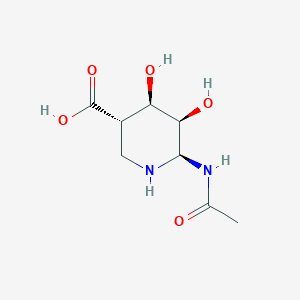

![7-Methyl-3-(1-phenylethyl)-1,3,8,10,12-pentazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene](/img/structure/B1246680.png)